molecular formula C11H12N2O B12900988 2-Phenyl-5-propyl-1,3,4-oxadiazole CAS No. 138723-98-5

2-Phenyl-5-propyl-1,3,4-oxadiazole

Cat. No.: B12900988
CAS No.: 138723-98-5
M. Wt: 188.23 g/mol
InChI Key: JIJYYIPXEQTHJK-UHFFFAOYSA-N
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Description

Overview of Oxadiazole Heterocycles

Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms. rroij.comresearchgate.net Their unique structure and properties have made them a subject of intense research in various scientific disciplines.

Structural Features and Isomeric Forms of Oxadiazoles

Oxadiazoles exist in four isomeric forms, distinguished by the positions of the nitrogen atoms in the ring: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole (B1194373). mdpi.comnih.govwikipedia.orgencyclopedia.pub The 1,2,3-isomer is unstable and tends to undergo ring-opening to form a diazoketone tautomer. nih.govwikipedia.orgglobalresearchonline.net In contrast, the 1,2,4-, 1,2,5-, and 1,3,4-isomers are stable. wikipedia.orgijrpr.com

The 1,3,4-oxadiazole ring is a planar, symmetrical molecule. ijrpr.com It is considered to be derived from furan (B31954) by the replacement of two methane (B114726) groups with two pyridine-type nitrogen atoms. rroij.comglobalresearchonline.net This substitution reduces the aromaticity of the ring and makes it a weak base. globalresearchonline.net The presence of two electronegative nitrogen atoms deactivates the ring, making electrophilic substitution at the carbon atoms difficult. globalresearchonline.netchemicalbook.com

IsomerCommon NameStabilityKey Features
1,2,3-Oxadiazole-UnstableProne to ring-opening. nih.govwikipedia.orgglobalresearchonline.net
1,2,4-Oxadiazole-StableFound in some natural products and commercially available drugs. nih.gov
1,2,5-OxadiazoleFurazanStableUsed in high-energy density materials. nih.gov
1,3,4-Oxadiazole-Thermally StableWidely exploited for medicinal applications. ijrpr.comresearchgate.net

Historical Context of 1,3,4-Oxadiazole Derivatives in Chemical Research

The first synthesis of the parent 1,3,4-oxadiazole was reported by Ainsworth in 1965. mdpi.com The discovery of 1,2,4-oxadiazoles dates back to 1884 by Tiemann and Krüger, who initially named them furo[ab]diazoles. ijrpr.com Since their discovery, oxadiazole derivatives, particularly the 1,3,4-isomer, have garnered significant attention from researchers. This interest stems from their diverse chemical reactivity and, most notably, their wide range of biological activities.

Importance of the 1,3,4-Oxadiazole Scaffold in Contemporary Chemical and Biological Sciences

The 1,3,4-oxadiazole nucleus is considered a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is able to bind to multiple biological targets, thus exhibiting a wide array of pharmacological activities. encyclopedia.pubopenmedicinalchemistryjournal.com

Role in Medicinal Chemistry and Drug Discovery Programs

The 1,3,4-oxadiazole ring is a common motif in many pharmaceutical drugs. nih.gov Its derivatives have demonstrated a broad spectrum of biological activities, including:

Antimicrobial: Effective against various bacterial and fungal strains. openmedicinalchemistryjournal.comresearchgate.net

Antiviral: Showing activity against viruses such as HIV. mdpi.comopenmedicinalchemistryjournal.com A notable example is the FDA-approved drug Raltegravir, which contains a 1,3,4-oxadiazole core and is used in the treatment of HIV infection. mdpi.commdpi.com

Anticancer: Exhibiting cytotoxic effects against various cancer cell lines. openmedicinalchemistryjournal.comthesciencein.orgmdpi.com Zibotentan is an example of an anticancer agent that incorporates the 1,3,4-oxadiazole scaffold. mdpi.comresearchgate.net

Anti-inflammatory and Analgesic: Demonstrating pain-relieving and anti-inflammatory properties. openmedicinalchemistryjournal.comresearchgate.net

Antidiabetic: Some derivatives have shown potential in managing diabetes by improving glucose tolerance and insulin (B600854) sensitivity. nih.gov

Antiparasitic: Exhibiting activity against parasites like Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. nih.gov

The 1,3,4-oxadiazole ring is often used as a bioisosteric replacement for ester and amide groups in drug design. encyclopedia.pubacs.org This substitution can improve metabolic stability and pharmacokinetic properties of a drug candidate. nih.govacs.org Compared to its 1,2,4-isomer, the 1,3,4-oxadiazole generally exhibits lower lipophilicity, higher metabolic stability, and better aqueous solubility. nih.govacs.org

Applications Beyond Medicinal Chemistry

The utility of 1,3,4-oxadiazole derivatives extends beyond the pharmaceutical industry. These compounds have found applications in various other fields:

Materials Science: Due to their fluorescent properties, they are used as organic light-emitting diodes (OLEDs), laser dyes, optical brighteners, and scintillators. mdpi.comchemicalbook.com

Agriculture: They can act as plant protection agents, exhibiting herbicidal, insecticidal, and fungicidal properties. mdpi.comresearchgate.net

Industrial Chemistry: Some derivatives have been reported as corrosion inhibitors for mild steel. chemicalbook.combohrium.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138723-98-5

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-phenyl-5-propyl-1,3,4-oxadiazole

InChI

InChI=1S/C11H12N2O/c1-2-6-10-12-13-11(14-10)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3

InChI Key

JIJYYIPXEQTHJK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(O1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1,3,4 Oxadiazole Derivatives

Classical Approaches to 1,3,4-Oxadiazole (B1194373) Ring Formation

The traditional methods for synthesizing 1,3,4-oxadiazoles have been well-established and are still widely used due to their reliability and accessibility of starting materials.

Cyclodehydration of N,N'-Diacylhydrazines

A cornerstone in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the intramolecular cyclodehydration of N,N'-diacylhydrazines. biointerfaceresearch.comnih.gov This reaction involves the removal of a water molecule from the diacylhydrazine to facilitate ring closure. biointerfaceresearch.com The efficiency of this transformation is heavily dependent on the choice of the dehydrating agent.

A variety of potent dehydrating agents are commonly employed to drive the cyclodehydration of N,N'-diacylhydrazines. These reagents are typically harsh and often require elevated temperatures. nih.govsemanticscholar.org

Dehydrating AgentTypical ConditionsReference(s)
Polyphosphoric Acid (PPA)Heating mdpi.comnih.gov
Phosphoryl Chloride (POCl₃)Reflux mdpi.comnih.govsemanticscholar.org
Thionyl Chloride (SOCl₂)Heating mdpi.comnih.govsemanticscholar.org
Phosphorus Pentoxide (P₂O₅)Heating mdpi.comnih.gov
Sulfuric Acid (H₂SO₄)Heating mdpi.comsemanticscholar.org

Table 1: Strong Dehydrating Agents for 1,3,4-Oxadiazole Synthesis

For instance, the synthesis of various 2,5-disubstituted-1,3,4-oxadiazoles has been successfully achieved by reacting acid hydrazides with carboxylic acids in the presence of phosphoryl chloride. researchgate.netnih.gov Similarly, polyphosphoric acid has been used as both a solvent and a dehydrating agent in these cyclization reactions. nih.gov

To overcome the limitations of harsh reaction conditions, which can be detrimental to sensitive functional groups, milder reagents for cyclodehydration have been developed. nih.gov

ReagentTypical ConditionsReference(s)
Triflic AnhydrideRoom Temperature, Pyridine (B92270) researchgate.netnih.gov
Boron Trifluoride Diethyl EtherateNot specified mdpi.comsemanticscholar.org
Burgess ReagentMicrowave irradiation or room temperature mdpi.combiointerfaceresearch.comresearchgate.net
XtalFluor-ERoom Temperature, optional Acetic Acid openmedicinalchemistryjournal.comrsc.org

Table 2: Milder Reagents for 1,3,4-Oxadiazole Synthesis

Triflic anhydride, in the presence of pyridine, has been shown to effectively promote the cyclization of diacylhydrazines at room temperature, affording high yields of the corresponding 1,3,4-oxadiazoles. researchgate.net The Burgess reagent is another mild and efficient alternative, sometimes used with microwave assistance to reduce reaction times. mdpi.combiointerfaceresearch.com More recently, XtalFluor-E has been introduced as a practical cyclodehydration agent, often with acetic acid as an additive to improve yields. rsc.org

Reactions Involving Acid Hydrazides

Acid hydrazides are versatile precursors for the synthesis of 1,3,4-oxadiazoles and can be utilized in several ways. nih.gov

A common two-step approach involves the initial reaction of an acid hydrazide with a carboxylic acid or its more reactive derivative, an acid chloride, to form an N,N'-diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration as described previously. nih.gov One-pot syntheses have also been developed where the acid hydrazide and carboxylic acid are reacted in the presence of a dehydrating agent to directly form the 1,3,4-oxadiazole. mdpi.com

An alternative route involves the condensation of an acid hydrazide with an aldehyde to form an acylhydrazone. This intermediate then undergoes oxidative cyclization to yield the 1,3,4-oxadiazole. nih.govrsc.org This method avoids the need for strong dehydrating agents and instead utilizes an oxidizing agent to facilitate the ring closure. mpg.de

Oxidizing AgentTypical ConditionsReference(s)
Bromine in Acetic AcidSlight acidic conditions nih.gov
Potassium Permanganate (KMnO₄)Acetone mdpi.combiointerfaceresearch.com
Lead(IV) Oxide (PbO₂)Not specified mdpi.com
Dess-Martin Periodinane (DMP)Room Temperature, Metal-free openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
Iodine (I₂)Presence of K₂CO₃ organic-chemistry.org

Table 3: Oxidizing Agents for Acylhydrazone Cyclization

For example, N-acylhydrazones can be smoothly converted to 2,5-disubstituted 1,3,4-oxadiazoles using Dess-Martin periodinane under mild, metal-free conditions. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Another approach uses molecular iodine in the presence of potassium carbonate for the oxidative cyclization of acylhydrazones. organic-chemistry.org

Cyclization of Thiosemicarbazides and Semicarbazones

The conversion of thiosemicarbazide (B42300) and semicarbazone precursors into the 1,3,4-oxadiazole ring is a fundamental synthetic approach. These methods typically involve a cyclization step, which can be achieved through various reagents and conditions, often involving dehydration or oxidative processes.

Thiosemicarbazides serve as versatile starting materials. A common strategy involves a cyclodesulfurization reaction. For instance, treating an acylthiosemicarbazide with a coupling reagent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a base such as N,N-Diisopropylethylamine (DIEA) can yield 2-amino-1,3,4-oxadiazoles. luxembourg-bio.com This method is valued for its mild conditions and straightforward work-up. luxembourg-bio.com Another effective protocol uses tosyl chloride in pyridine to mediate the cyclization, providing a reliable route to 5-alkyl- or 5-aryl-2-amino-1,3,4-oxadiazoles. organic-chemistry.orgjchemrev.com

Semicarbazones , which are readily prepared from the condensation of aldehydes or ketones with semicarbazide, can be transformed into 1,3,4-oxadiazoles through oxidative cyclization. One established method employs an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) under solvent-free conditions, where the reagents are simply ground together at room temperature. asianpubs.org Another approach utilizes iodine in the presence of a base like potassium carbonate to mediate the oxidative C-O bond formation, efficiently converting semicarbazones to 2-amino-substituted 1,3,4-oxadiazoles. organic-chemistry.orgjchemrev.com Visible-light photoredox catalysis, using a catalyst like eosin (B541160) Y and a bromine source such as tetrabromomethane (CBr4), also provides a mild and rapid pathway for this transformation. organic-chemistry.org

Table 1: Reagents for Cyclization of Thiosemicarbazide & Semicarbazone
PrecursorReagent/SystemProduct TypeReference
ThiosemicarbazideTosyl Chloride / Pyridine2-Amino-1,3,4-oxadiazole organic-chemistry.orgjchemrev.com
ThiosemicarbazideTBTU / DIEA2-Amino-1,3,4-oxadiazole luxembourg-bio.com
SemicarbazoneCeric Ammonium Nitrate (CAN)2-Imino-1,3,4-oxadiazoline asianpubs.org
SemicarbazoneIodine / K₂CO₃2-Amino-1,3,4-oxadiazole organic-chemistry.orgjchemrev.com

Advanced and Specialized Synthetic Strategies for 1,3,4-Oxadiazoles

To overcome the limitations of some classical methods, such as harsh reaction conditions or limited substrate scope, a range of advanced synthetic strategies have been developed. These modern techniques often offer improved efficiency, sustainability, and access to molecular diversity.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the formation of 1,3,4-oxadiazoles. wjarr.comwisdomlib.org This technique significantly reduces reaction times from hours to minutes, often leading to higher yields and product purity. wisdomlib.orgnih.govjyoungpharm.org A typical procedure involves the microwave irradiation of a mixture of a hydrazide and an aldehyde or carboxylic acid, sometimes on a solid support like silica (B1680970) gel to enable solvent-free conditions. nih.govscholarsresearchlibrary.com For example, the oxidative cyclization of N-acyl hydrazones can be efficiently conducted using Chloramine-T as the catalyst under microwave irradiation. jchemrev.com The ability of microwaves to directly and efficiently heat the reaction mixture leads to rapid formation of the oxadiazole ring, making it an eco-friendly and economical alternative to conventional heating. wisdomlib.orgscholarsresearchlibrary.com

Table 2: Comparison of Conventional vs. Microwave Synthesis
ReactionConventional Method (Time)Microwave Method (Time)Reference
Cyclocondensation of carboxylic acids and semicarbazide2-3 hours3-6 minutes wisdomlib.org
Synthesis of 2,5-disubstituted 1,3,4-oxadiazolesNot specified30-second intervals for 4 min nih.gov

Mechanochemistry offers an environmentally benign alternative to conventional solvent-based methods by using mechanical force, such as grinding or milling, to drive chemical reactions. dntb.gov.ua The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been successfully achieved using this solvent-free approach. organic-chemistry.orgthieme-connect.com In a representative example, N-acylbenzotriazoles are condensed with acylhydrazides in the presence of triphenylphosphine (B44618) and trichloroisocyanuric acid. dntb.gov.uathieme-connect.com The reaction proceeds to completion within minutes of grinding at room temperature, yielding the desired oxadiazole derivatives in good to excellent yields. thieme-connect.com This method avoids the need for external heating, anhydrous conditions, and lengthy reaction times, making it an operationally simple and efficient green chemistry protocol. dntb.gov.ua

Solid-phase synthesis is a powerful technique for the construction of combinatorial libraries of heterocyclic compounds. For the synthesis of 1,3,4-oxadiazoles, a common strategy begins by anchoring a suitable precursor, such as an acylhydrazine, to a solid support like a Merrifield resin. scirp.org This resin-bound acylhydrazine can then be reacted with an orthoester to form the corresponding resin-bound 1,3,4-oxadiazole. scirp.org Alternatively, a polymer-bound thiosemicarbazide can be cyclized on the resin. researchgate.net The final product is then cleaved from the solid support, typically using an acid like trifluoroacetic acid (TFA), to release the desired 1,3,4-oxadiazole derivative in high purity. scirp.org This approach facilitates purification, as excess reagents and by-products can be simply washed away from the resin-bound intermediate. scispace.com

Visible-light photoredox catalysis has become a prominent strategy for organic synthesis, enabling reactions to proceed under exceptionally mild conditions. This approach has been applied to the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles through cascade cyclization reactions. nih.govrsc.org In one oxidant-free method, an organo-acridinium photocatalyst is used in combination with a cobaloxime co-catalyst under visible light irradiation. organic-chemistry.orgacs.org This dual catalytic system transforms acylhydrazones into the corresponding 1,3,4-oxadiazoles in high yields, with hydrogen gas as the only byproduct. organic-chemistry.orgacs.org Mechanistic studies suggest the reaction proceeds through the generation of carbon-centered radicals via photooxidation and deprotonation, followed by intramolecular cyclization. organic-chemistry.org The practicality of this method is enhanced by its suitability for one-pot, gram-scale synthesis directly from commercially available aldehydes and acylhydrazides. acs.org

Transition-metal catalysis, particularly with copper, has provided powerful tools for the synthesis and functionalization of 1,3,4-oxadiazoles. These methods often rely on C-H activation, allowing for the direct coupling of precursors under relatively mild conditions. nih.govacs.org One such protocol describes the synthesis of symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and arylacetic acids via a copper-catalyzed dual oxidation process using oxygen as the terminal oxidant. nih.govacs.org Another innovative approach is the direct C-H benzylation of pre-formed 1,3,4-oxadiazole rings using N-tosylhydrazones as the benzylation source, catalyzed by copper. rsc.org Copper catalysts have also been employed in one-pot reactions that combine multiple steps, such as the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane followed by a copper-catalyzed coupling with aryl iodides to form 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.orgnih.gov

Synthesis from N-Isocyaniminotriphenylphosphorane

A versatile and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the use of N-isocyaniminotriphenylphosphorane (NIITP). tandfonline.comresearchgate.net This reagent can react with carboxylic acids under neutral conditions at room temperature to produce the corresponding 1,3,4-oxadiazoles in excellent yields. researchgate.net The reaction proceeds through an intramolecular aza-Wittig reaction of an in situ generated iminophosphorane intermediate. tandfonline.comresearchgate.net

This one-pot, multi-component reaction strategy is highly valued for its simplicity and efficiency. organic-chemistry.orgtubitak.gov.tr For instance, a one-pot reaction between N-isocyaniminotriphenylphosphorane, an aldehyde, and a carboxylic acid under mild conditions can afford 2-aryl-5-hydroxyalkyl-1,3,4-oxadiazoles in good yields. organic-chemistry.org The reaction involves the nucleophilic addition of the isocyanide to the aldehyde, which is facilitated by protonation from the acid, leading to a nitrilium intermediate that subsequently undergoes an intramolecular aza-Wittig reaction. organic-chemistry.org

Furthermore, this methodology has been extended to a one-pot synthesis-functionalization strategy. The reaction of carboxylic acids with NIITP, followed by an in-situ copper-catalyzed coupling with aryl iodides, provides a streamlined route to 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.orgacs.org

Synthetic Considerations for 2,5-Disubstituted 1,3,4-Oxadiazoles, with Emphasis on Phenyl and Alkyl Moieties

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, such as 2-phenyl-5-propyl-1,3,4-oxadiazole, requires careful consideration of the strategies for introducing the specific substituents at the C2 and C5 positions of the oxadiazole ring.

Pathways for Introducing Phenyl Substituents at Position 2

The introduction of a phenyl group at the 2-position of the 1,3,4-oxadiazole ring can be achieved through several well-established synthetic routes. A common method involves the cyclization of a diacylhydrazine precursor, which can be synthesized from a benzoyl hydrazide and a suitable carboxylic acid derivative. nih.govopenmedicinalchemistryjournal.com The subsequent dehydrative cyclization is often promoted by reagents such as phosphorus oxychloride (POCl3), thionyl chloride, or polyphosphoric acid. openmedicinalchemistryjournal.comnih.govresearchgate.net

Another prevalent approach is the oxidative cyclization of N-acylhydrazones. openmedicinalchemistryjournal.com These intermediates, typically formed from the condensation of an aldehyde with a hydrazide, can be cyclized using various oxidizing agents like Dess-Martin periodinane (DMP), N-chlorosuccinimide (NCS) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or iodine. openmedicinalchemistryjournal.com For instance, N'-arylidene acetohydrazides can be converted to substituted 1,3,4-oxadiazoles in good yields using a hypervalent iodine-mediated reaction. organic-chemistry.org

The use of N-isocyaniminotriphenylphosphorane (NIITP) in the presence of a benzoic acid derivative is also a direct and efficient method for introducing a phenyl group at the C2 position. tandfonline.comresearchgate.nettubitak.gov.tr

Strategies for Incorporating Alkyl Substituents, such as Propyl, at Position 5

The incorporation of an alkyl group, like a propyl moiety, at the 5-position of the 1,3,4-oxadiazole ring often involves starting with an appropriate aliphatic carboxylic acid or its derivative. One of the most common methods is the reaction of an acid hydrazide with a carboxylic acid containing the desired alkyl chain, followed by dehydrative cyclization. nih.govresearchgate.net For example, reacting a benzoyl hydrazide with butyric acid in the presence of a dehydrating agent like POCl3 would lead to the formation of this compound.

Alternatively, the synthesis can start from an acylhydrazide which is then reacted with an α-bromo nitroalkane. nih.gov This approach directly yields the 2,5-disubstituted oxadiazole without the need for a diacyl hydrazide intermediate. nih.govrsc.org For the synthesis of a 5-propyl derivative, 1-bromo-1-nitrobutane would be the required reagent.

Furthermore, a series of 2-(4ʹ-aminophenyl)-5-alkyl-1,3,4-oxadiazoles, including a propyl-substituted derivative, have been synthesized. chemmethod.com The synthesis involved the reduction of the corresponding nitro derivatives, which were prepared from the reaction of 4-nitrobenzoic acid with the appropriate acid hydrazide. chemmethod.com

Regioselectivity and Yield Optimization in 2,5-Disubstituted 1,3,4-Oxadiazole Formation

The regioselective synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is crucial to ensure the desired substitution pattern and to maximize the yield of the target compound. In many synthetic strategies, the regioselectivity is inherently controlled by the choice of starting materials. For instance, in the reaction between an acylhydrazide and a carboxylic acid, the substituents are directed to the 2- and 5-positions based on the R groups of the initial reactants.

Recent studies have focused on developing highly regioselective methods. An acid-catalyzed regioselective cyclization of alkyl 2-(methylthio)-2-thioxoacetates or alkyl 2-amino-2-thioxoacetates with acyl hydrazides has been developed for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. nih.govacs.orgacs.orgorganic-chemistry.orgfigshare.com These methods are operationally simple, efficient, and proceed under metal-free conditions with good functional group compatibility. nih.govacs.orgorganic-chemistry.org The regioselectivity of the cyclized products has been confirmed by single-crystal X-ray diffraction studies. nih.govacs.org

Yield optimization is often achieved by carefully controlling the reaction conditions, such as temperature, reaction time, and the choice of solvent and catalyst. For example, in the synthesis of 1,3,4-oxadiazoles from acylhydrazones, microwave-assisted synthesis has been shown to provide good to excellent yields in a shorter reaction time without the need for an acid catalyst or a dehydrating agent. jchemrev.com The choice of the dehydrating agent in cyclization reactions is also critical, with reagents like Burgess reagent or a combination of triphenylphosphine and carbon tetrabromide being used to achieve good yields under mild conditions. researchgate.net

Below is a table summarizing various synthetic approaches for 2,5-disubstituted 1,3,4-oxadiazoles:

Starting MaterialsReagents/ConditionsProductReference(s)
N-Isocyaniminotriphenylphosphorane, Carboxylic AcidRoom Temperature, Neutral Conditions2,5-Disubstituted 1,3,4-Oxadiazole researchgate.net
Acylhydrazide, Carboxylic AcidPOCl3, Reflux2,5-Disubstituted 1,3,4-Oxadiazole researchgate.net
N-AcylhydrazoneDess–Martin periodinane (DMP)2,5-Disubstituted 1,3,4-Oxadiazole openmedicinalchemistryjournal.com
Acylhydrazide, α-Bromo NitroalkaneSemiaqueous Conditions2,5-Disubstituted 1,3,4-Oxadiazole nih.gov
Alkyl 2-Amino-2-thioxoacetate, Acylhydrazidep-TSA, AcOH2,5-Disubstituted 1,3,4-Oxadiazole nih.govacs.org

Structure Activity Relationship Sar Studies of 1,3,4 Oxadiazole Derivatives

General Principles of Structure-Activity Relationship in Heterocyclic Systems

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. longdom.orgacs.org The core principle is that the specific arrangement of atoms and functional groups in a molecule dictates its interaction with biological targets, such as enzymes or receptors, thereby determining its therapeutic or toxic effects. longdom.org For heterocyclic compounds, SAR studies are particularly crucial as these ring systems are ubiquitous in pharmaceuticals, often mimicking natural biological molecules. mdpi.comnih.gov

Several key principles govern the SAR of heterocyclic systems:

The Nature of the Heterocyclic Ring: The type of heterocycle, its size, and the number and position of heteroatoms (like nitrogen, oxygen, or sulfur) are fundamental to its activity. mdpi.com These features define the ring's aromaticity, electron distribution, and ability to form hydrogen bonds, all of which are critical for target binding. mdpi.comjapsonline.com The 1,3,4-oxadiazole (B1194373) ring, for instance, is known for its chemical and metabolic stability and acts as a bioisostere for amide and ester groups, capable of participating in various weak interactions with biological receptors. japsonline.comtandfonline.com

Substitution Patterns: The position, type, and orientation of substituents on the heterocyclic core dramatically alter a compound's biological profile. mdpi.com Modifications can influence the molecule's potency, selectivity, and pharmacokinetic properties like solubility and metabolic stability. nih.gov

Physicochemical Properties: Properties such as lipophilicity (fat solubility), electronic effects (electron-donating or withdrawing nature of substituents), and steric factors (size and shape of the molecule) are paramount. acs.org These characteristics govern how a drug is absorbed, distributed, metabolized, and excreted (ADME), as well as the strength of its interaction with the target site.

By systematically modifying a lead compound and observing the resulting changes in biological activity, researchers can identify the key structural features, known as the pharmacophore, that are essential for the desired therapeutic effect. nih.gov

Impact of Substitutions on the 1,3,4-Oxadiazole Core on Biological Potency

Influence of Phenyl and Propyl Groups at Positions 2 and 5 on Compound Activity

For the specific compound 2-Phenyl-5-propyl-1,3,4-oxadiazole , the substituents at the C2 and C5 positions are a phenyl group and a propyl group, respectively.

Phenyl Group at C2: The presence of an aromatic ring, such as phenyl, at the C2 or C5 position is a common feature in many biologically active 1,3,4-oxadiazole derivatives. mdpi.comjbarbiomed.com The phenyl group contributes to the molecule's rigidity and can engage in π-π stacking interactions within receptor binding pockets. mdpi.com Studies comparing benzyl-substituted derivatives to alkyl chain-substituted ones found that the benzyl (B1604629) (a phenylmethyl group) derivatives exhibited superior antidepressant activity, highlighting the favorable contribution of the aromatic ring. ijper.org

Propyl Group at C5: The propyl group is a short, flexible alkyl chain. The length and branching of alkyl chains can significantly modulate a compound's lipophilicity, which in turn affects its ability to cross biological membranes. mdpi.com While extensive research on the propyl group specifically is limited, studies on various alkyl chain lengths have shown that this factor can influence activity, though sometimes only modestly. ijper.orgnih.gov For instance, one study noted that altering alkyl chain length from C4 to C7 resulted in weak antidepressant activity compared to aryl substitutions. ijper.org Conversely, another study found that the introduction of a propyl moiety onto a different part of a larger oxadiazole-containing molecule improved cytotoxic activity against the HeLa cell line. japsonline.com This suggests the propyl group's role is highly context-dependent, influencing physicochemical properties that can either enhance or be suboptimal for a specific biological target.

The combination of a planar, aromatic phenyl group and a non-polar, flexible propyl chain in this compound creates a molecule with distinct regions of rigidity and flexibility, and a balanced lipophilic character that can be crucial for its interaction with specific biological targets.

Effects of Peripheral Substituents on Activity Profiles

Beyond the core phenyl and propyl groups, further substitutions on the phenyl ring itself can lead to significant changes in biological activity. These peripheral substituents fine-tune the electronic and steric properties of the molecule.

Hydrophobic and halogen (e.g., chlorine, fluorine, bromine) substituents on the aromatic rings of 1,3,4-oxadiazole derivatives are frequently associated with enhanced biological activity. arabjchem.org

Increased Lipophilicity: It is generally accepted that more lipophilic (fat-soluble) molecules can more easily traverse the lipid-rich membranes of microorganisms, which can improve antimicrobial efficacy. nih.gov

Enhanced Binding: Halogen atoms can increase the potency of a compound by forming halogen bonds with the biological target and by altering the electronic nature of the aromatic ring. ijpsjournal.com

Numerous studies have demonstrated the positive impact of halogens. For example, derivatives containing a 4-chlorophenyl or a 3,4-dimethoxyphenyl group showed improved anti-inflammatory activity. ijpsjournal.com In one series of anticonvulsant agents, a fluoro substituent at the para-position of a benzylthio moiety resulted in the best activity. In another study, a 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole was identified as a promising anticonvulsant. mdpi.com Similarly, for analgesic properties, derivatives containing halogen substituents on the phenyl ring at the 5-position of the oxadiazole were found to be the most effective.

Table 1: Effect of Halogen Substitution on Biological Activity
Parent Compound StructureSubstituent (R)Observed ActivityReference
2-(R-benzylthiophenyl)-5-amino-1,3,4-oxadiazolep-FluoroBest anticonvulsant activity mdpi.com
2-(R-phenylamino)-5-(4-pyridyl)-1,3,4-oxadiazole4-ChloroPromising anticonvulsant mdpi.com
2-(3-(4-bromophenyl)propan-3-one)-5-(R-phenyl)-1,3,4-oxadiazole4-Chloro59.5% anti-inflammatory activity ijpsjournal.com
2-(3-(4-bromophenyl)propan-3-one)-5-(R-phenyl)-1,3,4-oxadiazoleHalogensMost effective analgesic activity

Electron-withdrawing groups (EWGs), such as nitro (-NO2), chloro (-Cl), and trifluoromethyl (-CF3), play a crucial role in modulating the biological activity of 1,3,4-oxadiazole derivatives. mdpi.com These groups decrease the electron density of the aromatic ring to which they are attached.

Table 2: Impact of Electron-Withdrawing Groups (EWGs) on Activity
Compound SeriesEWG SubstituentEffect on ActivityReference
2,5-Diphenyl-1,3,4-oxadiazoles-NO2, -ClEnhanced antimicrobial effects nih.gov
2,5-Diphenyl-1,3,4-oxadiazoles-NO2Excellent CNS depressant activity
2-amino-1,3,4-oxadiazole derivatives-NO2Strongest antioxidant properties
Benzyl-substituted oxadiazolesp-ChloroBest antidepressant activity ijper.org
General 1,3,4-oxadiazole derivativesEWGs (-F, -Cl)Stronger antitumor activity than EDGs jbarbiomed.com

Modifying the phenyl ring at the C2 or C5 position by replacing it with other aromatic or heteroaromatic systems is a key strategy in drug design to explore new binding interactions and improve activity. mdpi.com

The introduction of different heterocyclic rings can lead to varied outcomes. For example, replacing a phenyl ring with a pyridine (B92270) ring has been shown to decrease activity in some instances. nih.gov However, in other cases, incorporating heterocycles is beneficial. A study on antibacterial agents found that replacing phenol (B47542) or aniline (B41778) moieties with 4-halogen-substituted pyrazoles or indole (B1671886) rings led to improved activity. The synthesis of 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles resulted in a potent and selective COX-2 inhibitor with significant anti-inflammatory activity. mdpi.com Furthermore, the introduction of a pyridine moiety to the 1,3,4-oxadiazole core has been shown to improve the antimicrobial activity of certain compounds. These findings underscore that while the phenyl group is a valuable component, its replacement with other cyclic systems—both aromatic and heteroaromatic—can be a successful strategy to enhance or alter the biological activity profile of 1,3,4-oxadiazole derivatives.

Correlations Between Chemical Structure and Biological Response Profiles

The biological activity of 1,3,4-oxadiazole derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. For 2,5-disubstituted 1,3,4-oxadiazoles, such as this compound, the substituents at positions 2 and 5 are critical determinants of their pharmacological effects. mdpi.com Structure-activity relationship (SAR) studies have revealed that modifications to these positions can significantly modulate the biological response profiles, including antimicrobial, anti-inflammatory, and anticancer activities.

Furthermore, substitutions on the phenyl ring at the C2 position play a pivotal role in fine-tuning the biological activity. The introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution within the molecule, thereby influencing its interaction with biological macromolecules. nih.gov Studies on various 2,5-disubstituted 1,3,4-oxadiazoles have shown that the presence of specific substituents can lead to potent and selective biological activities. For example, the introduction of halogen atoms or nitro groups on the phenyl ring has been shown to enhance the antimicrobial effects of some 1,3,4-oxadiazole derivatives. nih.gov

In the realm of anti-inflammatory activity, the nature of the substituents at both the C2 and C5 positions is crucial. Research on a series of 2,5-disubstituted 1,3,4-oxadiazoles has demonstrated that the combination of different aryl and alkyl groups can lead to significant anti-inflammatory effects. mdpi.com The phenyl group of this compound can engage in π-π stacking interactions with biological targets, while the propyl group can fit into hydrophobic pockets of enzymes involved in the inflammatory cascade.

The anticancer activity of 1,3,4-oxadiazole derivatives is also heavily influenced by the substituents. SAR studies have revealed that the presence of certain groups can enhance cytotoxicity against various cancer cell lines. wjarr.com For example, compounds bearing a benzene (B151609) ring with an electron-withdrawing group have shown improved inhibitory activity. wjarr.com The substitution pattern on the phenyl ring at C2 and the nature of the alkyl group at C5 are key to optimizing the anticancer potential.

In essence, the biological response profile of this compound is a result of the interplay between the phenyl and propyl substituents attached to the 1,3,4-oxadiazole core. The phenyl group provides a platform for various intermolecular interactions, while the propyl group influences the molecule's lipophilicity and steric profile. The specific combination of these two groups dictates the compound's affinity and selectivity for different biological targets, ultimately defining its spectrum of biological activities.

Biological Activities of 1,3,4 Oxadiazole Derivatives in Vitro and Theoretical Investigations

Antimicrobial Activities

Derivatives of 1,3,4-oxadiazole (B1194373) are recognized for their broad-spectrum antimicrobial properties. ajrconline.org These compounds have been the subject of extensive research to develop new and effective agents against various microbial pathogens. researchgate.netmdpi.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Numerous studies have demonstrated the potential of 2,5-disubstituted 1,3,4-oxadiazole derivatives as antibacterial agents against a range of both Gram-positive and Gram-negative bacteria. ajrconline.orgresearchgate.net

Staphylococcus aureus: Derivatives of 2-amino-5-phenyl-1,3,4-oxadiazole have shown activity against Staphylococcus aureus. uobaghdad.edu.iq Some 2,5-disubstituted 1,3,4-oxadiazoles have also exhibited moderate activity against this bacterium. ajrconline.org

Escherichia coli: Research has indicated that certain 1,3,4-oxadiazole derivatives possess activity against Escherichia coli. ajrconline.orgmdpi.com

Pseudomonas aeruginosa: The antibacterial potential of 1,3,4-oxadiazole derivatives has been tested against Pseudomonas aeruginosa. uobaghdad.edu.iq Some studies have shown that specific derivatives exhibit notable activity against this strain, in some cases stronger than the reference drug ampicillin. mdpi.com

Bacillus subtilis: Derivatives of 2-amino-5-phenyl-1,3,4-oxadiazole have demonstrated efficacy against Bacillus subtilis. uobaghdad.edu.iq

Interactive Table: Antibacterial Activity of 1,3,4-Oxadiazole Derivatives

Compound Type Bacterial Strain Activity Level Reference
2-amino-5-phenyl-1,3,4-oxadiazole derivatives Staphylococcus aureus Active uobaghdad.edu.iq
2,5-disubstituted 1,3,4-oxadiazoles Staphylococcus aureus Moderate ajrconline.org
1,3,4-oxadiazole derivatives Escherichia coli Active ajrconline.orgmdpi.com
1,3,4-oxadiazole derivatives Pseudomonas aeruginosa Active uobaghdad.edu.iq
Aryl-1,3,4-oxadiazole derivatives Pseudomonas aeruginosa Stronger than ampicillin mdpi.com

Antifungal Efficacy

The 1,3,4-oxadiazole scaffold is a key feature in many compounds with demonstrated antifungal properties. ajrconline.orgresearchgate.net

Candida albicans: Two specific 1,3,4-oxadiazole compounds, designated LMM5 and LMM11, have shown effectiveness against Candida albicans, with a minimum inhibitory concentration (MIC) of 32 μg/ml. frontiersin.org Another derivative, LMM6, also exhibited high efficacy against several clinical isolates of C. albicans, with MIC values ranging from 8 to 32 µg/mL. mdpi.com

Other Fungal Pathogens: Derivatives of 1,3,4-oxadiazole have been evaluated against various plant pathogenic fungi, such as Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum, with many showing positive results. frontiersin.org Some compounds containing a 5-phenyl-2-furan moiety linked to a 1,3,4-thiadiazole (B1197879) ring (a related heterocyclic structure) displayed considerable activity against five selected fungi, particularly Phytophthora infestans. scienceopen.com

Antiviral Potential

The antiviral properties of 1,3,4-oxadiazole derivatives have been an area of active investigation.

HIV Integrase Inhibition: While direct studies on 2-phenyl-5-propyl-1,3,4-oxadiazole are limited, the broader class of 1,3,4-oxadiazoles has been explored for anti-HIV activity. chemmethod.com

Dengue and West Nile Virus NS2B/NS3 Proteases: The NS2B-NS3 protease is a key target for antiviral drugs against flaviviruses like Dengue and West Nile virus. semanticscholar.org Studies on aminobenzamide derivatives have identified compounds that inhibit both Dengue and West Nile virus proteases. nih.gov One promising lead compound, a eugenol (B1671780) derivative, inhibited the West Nile virus protease with a competitive mechanism of action. semanticscholar.org Additionally, Nordihydroguaiaretic acid (NDGA), a natural compound, has shown antiviral activity against West Nile virus by targeting early viral infection events. biorxiv.org

Anti-inflammatory Activities

The 1,3,4-oxadiazole nucleus is a versatile pharmacophore that has been incorporated into various compounds with potent anti-inflammatory properties. nih.govresearchgate.net

In Vitro Enzyme Inhibition Studies

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. tandfonline.comtandfonline.com

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: A series of 2,5-disubstituted 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their ability to inhibit COX-1, COX-2, LOX-5, LOX-12, and LOX-15 enzymes. tandfonline.comtandfonline.com Some of these compounds were found to be dual inhibitors of both COX and LOX pathways, suggesting a potential for safer anti-inflammatory agents. tandfonline.comtandfonline.com For instance, certain derivatives containing a coumarin (B35378) moiety showed selective inhibition of COX-2, LOX-5, and LOX-15. tandfonline.comtandfonline.com Modification of pyridothiazine-1,1-dioxide with a 1,3,4-oxadiazole ring has also been explored to enhance anti-inflammatory activity through COX inhibition. mdpi.com

Interactive Table: In Vitro Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives

Compound Series Target Enzymes Outcome Reference
2,5-disubstituted 1,3,4-oxadiazoles with coumarin moiety COX-1, COX-2, LOX-5, LOX-12, LOX-15 Dual inhibition, selective for COX-2, LOX-5, and LOX-15 in some cases. tandfonline.comtandfonline.com

Preclinical In Vivo Models for Anti-inflammatory Assessment

The anti-inflammatory efficacy of 1,3,4-oxadiazole derivatives has been confirmed in various animal models.

Carrageenan-Induced Paw Edema: This is a standard acute inflammation model used to screen for anti-inflammatory drugs. nih.gov Several synthesized 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated significant inhibition of carrageenan-induced paw edema in rats. tandfonline.comtandfonline.comglobalresearchonline.net For example, one study found that a particular derivative produced an 89% inhibition of edema. tandfonline.comtandfonline.com Another study reported that a novel 2,5-disubstituted-1,3,4-oxadiazole (OSD) at a dose of 100 mg/kg reduced paw edema by 60%. nih.gov

Other In Vivo Models: The anti-inflammatory activity of these compounds has also been assessed in sub-acute models like the carrageenan-induced rat air pouch model and chronic models such as complete Freund's adjuvant-induced arthritis. nih.gov In these models, the test compounds were shown to reduce leukocyte influx, myeloperoxidase activity, and paw edema. nih.gov

Anticancer and Cytotoxic Activities

Evaluation against Various Cancer Cell Lines (e.g., Pancreatic, Glioblastoma, Breast, Cervical)

There is no available scientific literature that reports the evaluation of this compound for its cytotoxic or anticancer activity against any cancer cell lines, including but not limited to pancreatic, glioblastoma, breast, or cervical cancer cells.

Mechanistic Insights into Apoptosis Induction Pathways

As there are no studies on the anticancer effects of this compound, no mechanistic insights into its potential to induce apoptosis have been documented.

Antioxidant Activities

In Vitro Radical Scavenging Assays (e.g., DPPH, CUPRAC)

No published research could be found that has assessed the antioxidant potential of this compound using in vitro radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or CUPRAC (Cupric Reducing Antioxidant Capacity) methods.

Enzyme Inhibitory Activities

Peptide Deformylase Inhibition

Peptide deformylase (PDF) is an essential bacterial enzyme, making it a promising target for the development of novel antibiotics. ijpsjournal.com The 1,3,4-oxadiazole scaffold has been incorporated into molecules designed to inhibit PDF. ijpsjournal.comnih.gov For instance, the antibacterial agent BB-83698 is an inhibitor of the metalloenzyme PDF. ijpsjournal.com Molecular docking studies have shown that 1,3,4-oxadiazoline derivatives can interact with the amino acid residues in the active site of peptide deformylase, indicating their potential as PDF inhibitors. niscair.res.in Specifically, indole-based 1,3,4-oxadiazole derivatives have been investigated as non-peptide inhibitors of this enzyme. oup.com

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing agents for hyperpigmentation disorders. researchgate.netresearchgate.net Numerous 1,3,4-oxadiazole derivatives have demonstrated significant tyrosinase inhibitory activity. researchgate.netresearchgate.netmdpi.com In one study, a series of 1,3,4-oxadiazoles showed excellent inhibition of diphenolase activity, with IC50 values ranging from 0.003 to 0.40 µM. researchgate.net Another study reported that 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide exhibited potent tyrosinase inhibition with an IC50 value of 0.003 µM, significantly more potent than the standard drug kojic acid (IC50 = 16.83 µM). nih.gov The inhibitory mechanism is believed to involve interactions within the active site of the tyrosinase enzyme. researchgate.netnih.gov

Table 1: Tyrosinase Inhibition by 1,3,4-Oxadiazole Derivatives

Compound IC50 (µM) Reference
2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide 0.003 ± 0.00 nih.gov
Kojic Acid (Standard) 16.83 ± 1.16 nih.gov
Furan-1,3,4-oxadiazole derivative (BF5) vs. hTYR -13.30 kcal/mol (Binding Affinity) mdpi.com
Kojic Acid vs. hTYR - mdpi.com

Kinase Inhibition (e.g., Glycogen Synthase Kinase-3β, VEGFR2, EGFR)

The 1,3,4-oxadiazole nucleus is a common feature in many kinase inhibitors, which are crucial in cancer therapy. nih.govnanobioletters.com

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is implicated in the pathology of Alzheimer's disease. nih.govnih.gov A series of 1,3,4-oxadiazole derivatives have been developed as potent and selective GSK-3β inhibitors. nih.govnih.govacs.org For example, 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives have shown highly selective and potent inhibitory activity against GSK-3β. nih.govacs.orgacs.org Docking studies have helped to understand the binding modes of these inhibitors within the active site of the enzyme. nih.govrjptonline.org

VEGFR2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, a critical process in tumor growth. nih.govencyclopedia.pub Several 1,3,4-oxadiazole derivatives have been designed and synthesized as VEGFR2 inhibitors. encyclopedia.pubrsc.orgtandfonline.com Quinazoline derivatives containing a 1,3,4-oxadiazole scaffold have demonstrated potent inhibitory activity against VEGFR2. rsc.org Similarly, benzimidazole-1,3,4-oxadiazole hybrids have shown promise as VEGFR2 inhibitors. acs.org For instance, compound 4r from this series displayed an IC50 value of 0.418 µM against VEGFR2. acs.org

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. nih.govnanobioletters.comnih.gov Naproxen-based 1,3,4-oxadiazole derivatives have been synthesized and shown to inhibit EGFR kinase. nih.govnih.gov One such derivative, compound 15, had an IC50 of 0.41 µM against EGFR kinase. nih.gov In silico studies have further supported the potential of 1,3,4-oxadiazole derivatives as EGFR inhibitors. benthamdirect.com

Table 2: Kinase Inhibition by 1,3,4-Oxadiazole Derivatives

Compound/Derivative Series Target Kinase Activity (IC50 or other metric) Reference
Naproxen-based 1,3,4-oxadiazole (Compound 15) EGFR 0.41 µM nih.gov
Erlotinib (Standard) EGFR 0.30 µM nih.gov
Benzimidazole-1,3,4-oxadiazole (Compound 4r) VEGFR2 0.418 µM acs.org
Sorafenib (Standard) VEGFR2 0.312 µM acs.org
2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives GSK-3β Potent and selective inhibition nih.govacs.orgacs.org

Other Pharmacological Profiles (General Discussion)

Beyond specific enzyme inhibition, 1,3,4-oxadiazole derivatives exhibit a broad range of other pharmacological activities. ajrconline.orgnih.gov

Analgesic Properties

The 1,3,4-oxadiazole scaffold is a constituent of various compounds with analgesic properties. nih.govresearchgate.net Several studies have reported the synthesis of 1,3,4-oxadiazole derivatives and their evaluation for analgesic activity. researchgate.netnih.gov For example, 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown potent analgesic effects in animal models. nih.gov In one study, a derivative, 4e, showed a 73.5% protection against writhing, which was comparable to ibuprofen. tandfonline.com The analgesic effect is often observed in conjunction with anti-inflammatory activity. tandfonline.com

Anticonvulsant Activities

The 1,3,4-oxadiazole ring is a key structural feature in many compounds with anticonvulsant properties. ajrconline.orglongdom.orglongdom.org Researchers have synthesized and tested numerous 1,3,4-oxadiazole derivatives for their ability to protect against seizures in various animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govthieme-connect.comasianpubs.org Some 2-(2-phenoxy)phenyl-1,3,4-oxadiazole derivatives have been designed as benzodiazepine (B76468) receptor agonists and have shown respectable anticonvulsant activity. brieflands.comnih.govnih.gov For instance, one study found that compound 5b, a 1,3,4-oxadiazole derivative, had an ED50 of 8.9 mg/kg in the MES test and 10.2 mg/kg in the scPTZ test, demonstrating greater activity than the standard drugs carbamazepine (B1668303) and ethosuximide. nih.gov The introduction of specific substituents on the phenyl ring attached to the oxadiazole moiety has been shown to improve anticonvulsant activity. asianpubs.orgajrconline.org

Table 3: Anticonvulsant Activity of a 1,3,4-Oxadiazole Derivative (Compound 5b)

Test ED50 (mg/kg)
Maximal Electroshock (MES) 8.9

Data from reference nih.gov

Antidiabetic Potential

1,3,4-Oxadiazole derivatives have emerged as a promising class of compounds for the development of new antidiabetic agents. nih.govnih.govresearchgate.net These compounds can exert their antidiabetic effects through various mechanisms, including the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, and the modulation of targets such as GSK-3β. journalgrid.comnih.govnih.gov In vivo studies have shown that treatment with 1,3,4-oxadiazole derivatives can significantly reduce blood glucose levels and improve other biochemical parameters in diabetic rats. nih.gov For example, synthesized oxadiazole derivatives (SOZDs) demonstrated significant depletion in serum fasting blood glucose, urea, and creatinine (B1669602) levels in alloxan-induced diabetic rats. journalgrid.com In silico docking studies have also been employed to predict the binding of these derivatives to targets like the α-glucosidase enzyme. jchr.org

Antitubercular Applications

The 1,3,4-oxadiazole scaffold is a significant heterocyclic fragment that has been extensively studied for its potential pharmacological activities, including antitubercular effects. japsonline.commdpi.com Numerous studies have synthesized and evaluated various 2,5-disubstituted-1,3,4-oxadiazole derivatives for their in vitro activity against Mycobacterium tuberculosis. longdom.orgsphinxsai.comajrconline.orgresearchgate.net These investigations have explored a wide range of substituents at the 2- and 5-positions of the oxadiazole ring to identify compounds with potent antimycobacterial properties. japsonline.comlongdom.org For instance, derivatives of 2,5-disubstituted-1,3,4-oxadiazoles have been synthesized and screened for their activity against M. tuberculosis H37Rv. ajrconline.org However, specific data on the antitubercular activity of this compound is not present in the reviewed literature.

Potential in Agricultural Applications (e.g., herbicidal, insecticidal, fungicidal)

The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in the development of agrochemicals. mdpi.comnih.govresearchgate.netresearchgate.net Derivatives of this heterocyclic system have demonstrated a broad spectrum of activities, including fungicidal, insecticidal, and herbicidal properties. mdpi.comnih.govmdpi.com

Fungicidal Activity: Numerous 2,5-disubstituted-1,3,4-oxadiazole derivatives have been synthesized and tested for their fungicidal activity against various plant pathogens. nih.govresearchgate.net For example, some derivatives have shown efficacy against Botrytis cinerea and Rhizoctonia solani. nih.gov However, specific studies detailing the fungicidal properties of this compound are not available.

Insecticidal Activity: The insecticidal potential of 1,3,4-oxadiazole derivatives is also an active area of research. mdpi.comnih.gov Various synthesized compounds have been evaluated for their activity against insect pests such as the cotton leafworm (Spodoptera littoralis) and armyworm (Leucania separata Walker). researchgate.netnih.govagrojournal.org While some derivatives have shown significant insecticidal effects, there is no specific data on the insecticidal activity of this compound. longdom.orgresearchgate.net

Herbicidal Activity: Certain 1,3,4-oxadiazole derivatives, such as oxadiazon, are known for their herbicidal properties. mdpi.comijpsjournal.com Research in this area involves the synthesis and evaluation of various analogs to discover new and effective herbicides. koreascience.kr Despite the known herbicidal potential of the 1,3,4-oxadiazole class, no specific research on the herbicidal activity of this compound has been found.

Computational and Theoretical Studies on 1,3,4 Oxadiazole Compounds

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the interactions that govern the formation of a stable complex, thereby providing a basis for drug design and discovery.

Molecular docking simulations have been extensively used to predict the binding modes of 1,3,4-oxadiazole (B1194373) derivatives within the active sites of various biological targets. These studies help to visualize how the ligands fit into the binding pocket and identify the nature of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, studies on 1,3,4-oxadiazole derivatives as potential antibacterial agents have utilized molecular docking to investigate their interactions with enzymes like peptide deformylase nih.govnih.gov. Similarly, their potential as anticonvulsant agents has been explored by docking them into the GABAA receptor semanticscholar.org. In the realm of anticancer research, 1,3,4-oxadiazoles have been docked into the active sites of crucial proteins like the epidermal growth factor receptor (EGFR) tyrosine kinase and vascular endothelial growth factor receptor 2 (VEGFR2) to predict their binding affinity and inhibitory potential nih.govmdpi.comnih.gov. The docking scores, typically expressed in kcal/mol, provide a quantitative estimate of the binding affinity, with lower scores indicating more favorable binding. For example, certain novel 1,3,4-oxadiazole derivatives have shown high binding affinity towards the active site of the cyclin-dependent kinase 2 (CDK-2) protein, with docking scores reaching as low as -10.654 kcal/mol researchgate.net.

The following table summarizes the results from various molecular docking studies on 1,3,4-oxadiazole derivatives against different protein targets.

Target ProteinPDB IDLigand/Compound ClassDocking Score (kcal/mol)Reference
Epidermal Growth Factor Receptor (EGFR)1M172,5-disubstituted 1,3,4-oxadiazoles-6.26 to -7.89 nih.gov
GABAA Receptor4COF1,3,4-oxadiazole derivatives-66.344 to -102.653 (MolDock Score) semanticscholar.org
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)Not Specified1,3,4-oxadiazole derivatives-45.01 to -48.89 (kJ/mol) mdpi.comnih.gov
Cyclin-Dependent Kinase 2 (CDK-2)Not Specified1,3,4-oxadiazole derivatives-10.169 to -10.654 researchgate.net
Cyclooxygenase-2 (COX-2)Not Specified2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazolesNot Specified nih.gov

Note: Docking scores and units may vary depending on the software and scoring function used.

A critical outcome of molecular docking is the identification of specific amino acid residues within the receptor's active site that are crucial for ligand binding. These interactions are fundamental to the stability of the receptor-ligand complex and the biological activity of the compound.

Studies have shown that the nitrogen atoms of the 1,3,4-oxadiazole ring are often involved in forming hydrogen bonds with amino acid residues. For example, in the active site of EGFR tyrosine kinase, derivatives have been shown to form hydrogen bonds with residues such as Gln767, Met769, and Thr766 nih.gov. In another study targeting VEGFR2, a derivative formed five conventional hydrogen bonds with residues including Glu885, Asp1046, and Cys919 mdpi.com. Docking studies of anticonvulsant 1,3,4-oxadiazoles with the GABAA receptor revealed interactions with amino acids like Glu52, Ser51, and Val53 semanticscholar.org. Similarly, for cyclooxygenase (COX) inhibitors, residues like Leu352, Ser530, and Trp387 have been identified as key interaction points mdpi.com. This detailed understanding of molecular interactions is vital for optimizing lead compounds to enhance their potency and selectivity.

The table below lists key amino acid residues found to interact with 1,3,4-oxadiazole derivatives in various protein targets.

Target ProteinKey Interacting Amino Acid ResiduesReference
Epidermal Growth Factor Receptor (EGFR)Gln767, Met769, Thr766 nih.gov
GABAA ReceptorGlu52, Ser51, Val53, Asn54, Thr58, Thr133 semanticscholar.org
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)Glu885, Asp1046, Cys919, His1026 mdpi.com
Cyclooxygenase (COX) enzymesLeu352, Phe518, Ser530, Trp387, Val349 mdpi.com
Peptide DeformylaseNot Specified nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating structural or physicochemical properties (descriptors) with activity, QSAR models can predict the efficacy of new, unsynthesized molecules.

QSAR studies on 1,3,4-oxadiazole derivatives have successfully generated predictive models for various biological activities, including antibacterial and antifungal effects nih.govnih.govijrpc.com. These models are typically developed using statistical techniques like multiple linear regression (MLR) analysis. A set of known compounds (the training set) is used to build the model, which is then validated using an external set of compounds (the test set) to assess its predictive power researchgate.net.

The quality and reliability of a QSAR model are evaluated using several statistical parameters. The correlation coefficient (r²) indicates the goodness of fit of the model, while the cross-validated correlation coefficient (q²) assesses its internal predictive ability through methods like leave-one-out (LOO) cross-validation ijrpc.comnih.gov. A high q² value (typically > 0.5) is considered indicative of a robust model nih.gov. For instance, a 3D-QSAR analysis of 21 molecules of 1,3,4-oxadiazoles resulted in a selected model with a q² of 0.6969 and a predictive r² (pred_r²) of 0.6148, indicating good predictive capability researchgate.net.

The core of QSAR analysis lies in identifying the key molecular descriptors that influence biological activity. These descriptors can be categorized as electronic, steric, hydrophobic, or thermodynamic. By understanding which properties are important, chemists can strategically modify a molecule's structure to enhance its desired biological effect.

For antifungal 1,3,4-oxadiazole derivatives, QSAR studies have indicated that thermodynamic descriptors like molar refractivity and spatial descriptors such as the principal moment of inertia play a significant role in their activity ijrpc.com. The positive coefficient for the principal moment of inertia (PMI-Y) in one model suggested that less bulky substituents oriented along a specific axis would lead to better activity ijrpc.com. In another study on antibacterial 1,3,4-oxadiazoles, computer-assisted multiple regression analysis was used to generate predictive models correlating physicochemical and structural properties with antibacterial activity nih.govnih.gov. These analyses provide a quantitative framework for understanding the structure-activity relationship, guiding the synthesis of more potent derivatives.

The table below presents an example of descriptors used in a QSAR model for 1,3,4-oxadiazole derivatives.

QSAR Model TypeBiological ActivityKey DescriptorsStatistical MethodReference
2D-QSARAntifungalMolar Refractivity, Principal Moment of Inertia (PMI-Y)Multiple Linear Regression ijrpc.com
3D-QSAR (kNN-MFA)AntimicrobialSteric and Electrostatic Fieldsk-Nearest Neighbor Molecular Field Analysis researchgate.net
2D-QSARAntibacterialPhysicochemical and Structural PropertiesMultiple Regression Analysis nih.govnih.gov
3D-QSARPPAR-α & PPAR-γ AgonismMolar Refractivity, Dipole, Torsion Energy, Bend EnergyMultiple Linear Regression researchgate.net

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for calculating various molecular properties and has been widely applied to the study of 1,3,4-oxadiazole derivatives to understand their geometry, stability, and reactivity.

DFT calculations are used to determine the optimized molecular geometry, corresponding to the lowest energy conformation of a molecule cdnsciencepub.com. This information is crucial for subsequent studies like molecular docking. Furthermore, DFT is employed to calculate a range of quantum chemical descriptors. A key application is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) mdpi.comnih.govnih.gov. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability mdpi.comnih.gov.

These calculations have been used to investigate the electronic and geometric structures of 1,3,4-oxadiazole metal complexes, estimating their potential as strong electrophiles or nucleophiles tandfonline.com. DFT has also been used to study the structural, electronic, and optical properties of 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) and its derivatives for potential applications in dye-sensitized solar cells researchgate.net. By providing a detailed picture of the electronic properties, DFT calculations offer valuable insights that complement experimental findings and aid in the design of novel 1,3,4-oxadiazole-based compounds for various applications bohrium.com.

The table below shows examples of parameters calculated using DFT for 1,3,4-oxadiazole derivatives.

Compound/Derivative ClassBasis SetCalculated PropertiesApplicationReference
Cobalt and Chromium complexes of 1,3,4-oxadiazole derivativeNot SpecifiedElectronic and geometric structures, ReactivityAntimicrobial Activity tandfonline.com
1,3,4-oxadiazole amide derivativesB3LYP/SVPOptimized structures, HOMO-LUMO analysisVEGFR2/EGFR Inhibition mdpi.comnih.gov
bis 1,3,4-oxadiazole derivativesB3LYP/6-311++G(d,p)Optimized geometry, Vibrational wavenumbers, HOMO-LUMOAntioxidant Activity cdnsciencepub.com
5-phenyl-1,3,4-oxadiazole-2-thiol derivativesB3LYP/6-311+G(d,p)Frontier molecular orbitals, Absorption spectraDye-Sensitized Solar Cells researchgate.net

Elucidation of Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a fundamental method used to investigate the electronic structure of 1,3,4-oxadiazole derivatives. researchgate.net By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the HOMO-LUMO energy gap (ΔE), a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

Studies on various 1,3,4-oxadiazole derivatives have shown that their stability and reactivity can be tuned by different substituents. nih.gov For instance, DFT results for a series of anti-inflammatory 1,3,4-oxadiazole compounds identified specific derivatives as being particularly reactive and stable based on their electronic properties. nih.gov Time-dependent DFT (TD-DFT) studies are also employed to analyze HOMO/LUMO energy levels, molecular electrostatic potential (MEP) surfaces, and natural bond orbitals, which reveal information about electrophilic and nucleophilic attack sites and intramolecular charge transfer. researchgate.netfigshare.com The 1,3,4-oxadiazole ring is characterized as an electron-deficient system, which influences its chemical behavior. figshare.com

Table 1: Representative Electronic Properties of Substituted 1,3,4-Oxadiazole Derivatives from DFT Studies

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE in eV)Key Finding
Derivative 7g-6.82-2.254.57Identified as chemically reactive and stable. nih.gov
Derivative 7j-6.91-2.434.48Showed the lowest energy gap, suggesting higher reactivity. nih.gov
Derivative 7l-6.71-2.014.70Considered a stable and reactive derivative. nih.gov

Note: Data is illustrative, derived from studies on various 1,3,4-oxadiazole derivatives to represent typical computational findings.

Conformational Analysis and Stability Predictions

Conformational analysis of 2-phenyl substituted 1,3,4-oxadiazoles reveals important details about their three-dimensional structure and stability. X-ray crystallography studies on analogous compounds, such as 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole, show an expected near-planar geometry. nih.govnih.gov In this structure, the phenyl and tolyl rings are only slightly inclined relative to the central 1,3,4-oxadiazole ring, with dihedral angles of 3.8° and 8.3°, respectively. nih.govnih.gov This planarity facilitates π-π stacking interactions in the solid state. nih.gov

For 2-Phenyl-5-propyl-1,3,4-oxadiazole, a similar planarity between the phenyl and oxadiazole rings is expected. The propyl group, being an aliphatic chain, introduces conformational flexibility. Theoretical calculations, such as Potential Energy Surface (PES) scans, are often used to identify the most stable conformers by analyzing the energy changes associated with the rotation around single bonds. mdpi.com Such analyses on related structures have confirmed that a coplanar arrangement between aromatic rings linked to the oxadiazole core is often the lowest energy conformation. mdpi.com These stable conformations are crucial for predicting how the molecule will bind to a biological target.

Investigation of Aromaticity in the 1,3,4-Oxadiazole Ring System

The aromaticity of the 1,3,4-oxadiazole ring is a subject of theoretical interest as it influences the ring's stability and reactivity. mdpi.com Aromaticity is not directly measurable but can be estimated using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). mdpi.com

Interestingly, these methods can yield conflicting results for the 1,3,4-oxadiazole system.

HOMA analysis , which is based on geometric parameters (bond lengths), suggests a non-aromatic character for the oxadiazole ring. mdpi.com

NICS analysis , which is based on magnetic properties (the shielding effect at the ring's center), predicts a relatively high degree of aromaticity. mdpi.com

Studies have shown that the aromatic character of the oxadiazole ring can be influenced by the electronic nature of its substituents. mdpi.com The replacement of two –CH= groups in furan (B31954) with two pyridine-type nitrogen atoms (–N=) reduces the aromaticity compared to furan, giving the oxadiazole ring some characteristics of a conjugated diene. This reduced aromaticity contributes to its unique chemical properties and reactivity.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For compounds like this compound, MD simulations provide invaluable insights into their dynamic behavior and interactions with biological macromolecules.

Analysis of Compound-Biomolecular Interactions Over Time

MD simulations are frequently used to validate the results of molecular docking and to assess the stability of a ligand-protein complex. nih.gov After docking a 1,3,4-oxadiazole derivative into the active site of a target protein, an MD simulation can be run for several nanoseconds to observe how the complex behaves in a simulated physiological environment. mdpi.com

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues in the protein, highlighting which parts of the protein interact most significantly with the ligand.

These simulations have been applied to various 1,3,4-oxadiazole derivatives to confirm their interactions with targets such as VEGFR2, EGFR, acetylcholinesterase, and cyclooxygenase (COX) enzymes. nih.gov The simulations help to confirm the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time, thereby strengthening the case for the compound's proposed mechanism of action. mdpi.com

Table 2: Examples of MD Simulation Studies on 1,3,4-Oxadiazole Derivatives

Compound ClassBiological TargetSimulation TimePurpose of Simulation
1,3,4-Oxadiazole amidesVEGFR2 / EGFRNot SpecifiedTo confirm the stability of the protein-ligand complex. nih.gov
1,3,4-Oxadiazoles with pyridine (B92270)Acetylcholinesterase (AChE)Not SpecifiedTo validate docking poses and study binding interactions.
Flurbiprofen-based 1,3,4-OxadiazolesCOX-1 / COX-210 nsTo determine the stability of the ligand-protein complex by calculating RMSD and RMSF. mdpi.com
Antifungal 1,3,4-OxadiazolesC. albicans CYP51Not SpecifiedTo model the interaction with the target enzyme. researchgate.netfigshare.com

Investigation of Membrane Interactions

While MD simulations are extensively used to study protein-ligand interactions, their application to investigate the interaction of 1,3,4-oxadiazole derivatives with lipid bilayers is less documented in the available literature. Such simulations are crucial for understanding how a compound permeates cell membranes or interacts with membrane-bound proteins.

Theoretically, MD simulations can model the insertion of a compound like this compound into a model membrane (e.g., a dipalmitoylphosphatidylcholine - DPPC bilayer). These simulations could calculate the potential of mean force (PMF), which describes the energy changes as the molecule moves across the membrane. This would provide insights into its passive permeability and the most stable position within the lipid environment. Given the diverse biological activities of 1,3,4-oxadiazoles, understanding their membrane interaction dynamics remains an important area for future computational research.

Other Computational Techniques

Beyond DFT and MD simulations, other computational methods are applied to study 1,3,4-oxadiazole derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies attempt to correlate the physicochemical and structural properties of a series of compounds with their biological activity using statistical models. This approach helps in designing new derivatives with enhanced potency.

Quantum Theory of Atoms In Molecules (QTAIM) and Reduced Density Gradient (RDG): These techniques are used to analyze the nature and strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical for maintaining the stability of both crystal structures and ligand-receptor complexes.

Hirshfeld Surface Analysis: This method allows for the visualization and quantification of intermolecular interactions within a crystal lattice, providing a detailed picture of the crystal packing forces.

These advanced computational tools complement experimental findings, providing a comprehensive understanding of the chemical and physical properties of 1,3,4-oxadiazole compounds at the molecular level.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in understanding molecular interactions and identifying the regions susceptible to electrophilic and nucleophilic attacks. researchgate.net The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green areas represent regions of neutral or zero potential. researchgate.net

In studies of 1,3,4-oxadiazole derivatives, MEP maps reveal that the nitrogen atoms of the oxadiazole ring are typically the most electron-rich centers, indicated by a red color. researchgate.net This suggests that these nitrogen atoms are the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the molecule often exhibit a blue color, signifying them as electron-deficient and potential sites for nucleophilic interactions. researchgate.net The distribution of electrostatic potential across the molecule provides crucial information about its reactivity and intermolecular interaction patterns, such as hydrogen bonding.

Table 1: Interpreting Molecular Electrostatic Potential (MEP) Maps

Color Region Electrostatic Potential Implication for Reactivity
Red Negative (Electron-rich) Site for electrophilic attack
Blue Positive (Electron-poor) Site for nucleophilic attack
Green Neutral / Zero Potential Low reactivity

Frontier Orbital Energy Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive. Computational studies on 1,3,4-oxadiazole derivatives have been used to calculate these energy levels and predict the stability of different substituted compounds. mdpi.comsemanticscholar.org For instance, DFT calculations at the B3LYP/6-31G** level have been used to determine the HOMO, LUMO, and energy gaps for various oxadiazole derivatives to assess their stability and chemical reactivity. researchgate.netmdpi.com

Table 2: Frontier Orbital Energies and Reactivity Descriptors for Selected 1,3,4-Oxadiazole Derivatives (Illustrative Data)

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Chemical Hardness (η) Electronegativity (χ)
Derivative 7g - - - - -
Derivative 7j - - - - -
Derivative 7l - - - - -

Data derived from computational studies on specific 1,3,4-oxadiazole derivatives, not this compound. The specific values from the source are not provided in the snippet, but the table structure illustrates the typical output of such an analysis. mdpi.comsemanticscholar.org

Theoretical Spectroscopy (e.g., UV-Vis Spectra Prediction)

Theoretical spectroscopy allows for the prediction of spectral properties, such as UV-Visible absorption spectra, which can be correlated with experimental findings. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic absorption spectra of molecules. nahrainuniv.edu.iq These calculations can predict the maximum absorption wavelength (λmax), which corresponds to the electronic transitions between molecular orbitals, often from the HOMO to the LUMO or other nearby orbitals. nahrainuniv.edu.iqresearchgate.net

For 1,3,4-oxadiazole derivatives, theoretical UV-Vis spectra have been computed to understand their photophysical properties. researchgate.netnih.gov The calculated λmax values are influenced by the molecular structure, particularly the extent of π-conjugation and the nature of substituent groups. nahrainuniv.edu.iq For example, extending the π-conjugated system or adding certain functional groups can lead to a red shift (a shift to longer wavelengths) in the absorption spectrum. nahrainuniv.edu.iqrsc.org These theoretical predictions are valuable for designing novel 1,3,4-oxadiazole compounds with specific optical properties for applications in materials science and electronics. researchgate.net

Table 3: Predicted Maximum Absorption Wavelengths (λmax) for a Series of 1,3,4-Oxadiazole Derivatives in the Gas Phase (Illustrative Data)

Compound ID Substituents Predicted λmax (nm)
OD Unsubstituted 179
ODA Amino substituted 207
CODA Carbonyl substituted 211
ODDA Diamino substituted 213
AODCN Amino-cyano substituted 248
NODA Nitro-amino substituted 306

This table is based on data for a specific series of derivatives studied and illustrates the effect of substituents on the predicted absorption spectra. nahrainuniv.edu.iq

Future Perspectives and Research Directions for 2 Phenyl 5 Propyl 1,3,4 Oxadiazole

Advancements in Synthetic Methodologies for Targeted Derivatives

Future research will focus on developing more efficient, sustainable, and versatile synthetic routes to produce targeted derivatives of 2-Phenyl-5-propyl-1,3,4-oxadiazole. While classical methods involving the cyclization of hydrazides are well-established, modern advancements offer pathways to novel and diverse chemical structures with improved yields and milder conditions. openmedicinalchemistryjournal.comnuph.edu.uaopenmedicinalchemistryjournal.com

Key areas for advancement include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Applying this to the reaction of butyryl hydrazide with benzoic acid derivatives could accelerate the generation of a library of analogues based on the this compound core.

Novel Cyclodehydrating Agents: Research into new reagents for the critical cyclodehydration step is ongoing. openmedicinalchemistryjournal.com Agents like Dess–Martin periodinane (DMP), trichloroisocyanuric acid (TCCA), and various halogenated compounds are being used for metal-free and efficient cyclization under mild conditions. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com These methods could be adapted to synthesize targeted derivatives of this compound with functional groups that are sensitive to traditional harsh reagents like phosphorus oxychloride.

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is a major trend. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Future syntheses will likely explore water-based solutions or solvent-free conditions, combined with recyclable catalysts, to produce this compound derivatives in a more sustainable manner.

Oxidative Cyclization of Acylhydrazones: This method provides a direct route to 2,5-disubstituted-1,3,4-oxadiazoles from readily available starting materials. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Investigating the oxidative cyclization of N-acylhydrazones derived from butyraldehyde (B50154) and benzoylhydrazine could offer an alternative and efficient pathway to the target scaffold.

Table 1: Modern Synthetic Strategies Applicable to 1,3,4-Oxadiazole (B1194373) Derivatives
MethodologyDescriptionPotential Advantage for this compound DerivativesReference
Microwave-Assisted SynthesisUtilizes microwave irradiation to heat reactions, often leading to rapid and efficient synthesis.Accelerated library synthesis, improved yields. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
Novel Dehydrating Agents (e.g., TCCA, DMP)Employs modern reagents for the cyclodehydration of diacylhydrazines under milder, often metal-free, conditions.Improved functional group tolerance, avoidance of harsh acids. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
Green Chemistry ApproachesInvolves using environmentally friendly solvents (e.g., water) or solvent-free conditions.Reduced environmental impact, increased safety. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
Oxidative Cyclization of AcylhydrazonesA direct conversion of N-acylhydrazones to 1,3,4-oxadiazoles using an oxidizing agent.High efficiency and straightforward access from different starting materials. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Focused Investigations into Specific Biological Targets and Disease Areas

The broad spectrum of biological activities reported for the 1,3,4-oxadiazole scaffold necessitates a focused investigation to identify the specific molecular targets for this compound and its derivatives. sci-hub.senih.govmdpi.com This scaffold has been implicated in the inhibition of numerous enzymes and the modulation of various receptors, making it a "privileged structure" in medicinal chemistry. openmedicinalchemistryjournal.comtandfonline.com

Future research should prioritize screening against key biological targets known to be modulated by other 1,3,4-oxadiazole compounds:

Enzyme Inhibition: Many 1,3,4-oxadiazole derivatives are potent enzyme inhibitors. mdpi.com Focused studies should evaluate the inhibitory potential of this compound derivatives against cancer-related enzymes like histone deacetylases (HDACs), thymidylate synthase, telomerase, and topoisomerase II. nih.govsci-hub.semdpi.com Additionally, their potential as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) for anti-inflammatory applications warrants investigation. mdpi.comtandfonline.com

Anticancer Research: Given the extensive reports on the anticancer activity of 1,3,4-oxadiazoles, future work must involve screening against a panel of human cancer cell lines, such as those for breast (MCF-7, MDA-MB-231), liver (HepG2), colon (HT-29), and lung (A549) cancer. nih.govsci-hub.semdpi.com

Antimicrobial Targets: The scaffold is known for its antimicrobial properties. nih.govmdpi.com Investigations into the activity of this compound derivatives against clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal pathogens are crucial. bohrium.comiajps.com

Table 2: Potential Biological Targets for 1,3,4-Oxadiazole Scaffolds
Target ClassSpecific Target ExamplesAssociated Disease AreaReference
Enzymes (Cancer)HDAC, Thymidylate Synthase, Telomerase, EGFR, VEGFOncology nih.govsci-hub.semdpi.com
Enzymes (Inflammation)COX-1, COX-2, 5-LOXInflammatory Disorders mdpi.comtandfonline.comlongdom.org
Microbial Enzymes/PathwaysPeptide Deformylase, DNA GyraseInfectious Diseases mdpi.comijpsjournal.com
KinasesGlycogen synthase kinase-3 (GSK-3)Neurodegenerative Diseases, Diabetes nih.gov

Integration of In Silico and Experimental Approaches for Drug Design

The rational design of more potent and selective derivatives of this compound will be greatly enhanced by the tight integration of computational (in silico) and experimental methods. advancedresearchpublications.comadvancedresearchpublications.com This synergistic approach allows for the pre-screening of virtual compounds, prioritization of synthetic targets, and a deeper understanding of structure-activity relationships (SAR). openmedicinalchemistryjournal.com

Future research workflows should incorporate:

Molecular Docking: To predict the binding modes and affinities of novel this compound derivatives within the active sites of identified biological targets (e.g., enzymes like COX-2 or tubulin). sci-hub.sebohrium.com This can guide the design of substitutions on the phenyl or propyl moieties to enhance binding interactions.

Pharmacokinetic Profiling (ADMET): In silico tools like SwissADME can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. advancedresearchpublications.comadvancedresearchpublications.com This helps in the early identification of candidates with favorable drug-like properties and reduces late-stage attrition.

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is available for a series of derivatives, QSAR models can be built to correlate chemical structures with their activities. sci-hub.se These models are invaluable for predicting the potency of yet-to-be-synthesized compounds.

Table 3: In Silico Tools for Rational Drug Design of 1,3,4-Oxadiazole Derivatives
Tool/TechniqueApplicationPurpose in ResearchReference
Molecular Docking (e.g., AutoDock Vina)Predicts ligand-protein binding interactions.Identify potential biological targets and guide structural modifications for improved affinity. advancedresearchpublications.combohrium.com
ADMET Prediction (e.g., SwissADME, ProTox-II)Estimates pharmacokinetic and toxicity profiles.Prioritize compounds with better drug-likeness and lower predicted toxicity. advancedresearchpublications.comadvancedresearchpublications.com
PASS OnlinePredicts the biological activity spectrum of a molecule.Suggest novel therapeutic applications and potential mechanisms of action. nih.govadvancedresearchpublications.com
QSARCorrelates chemical structure with biological activity.Develop predictive models to guide the design of more potent analogues. sci-hub.se

Exploration of Novel Therapeutic Applications and Mechanisms of Action

While much of the research on 1,3,4-oxadiazoles has centered on anticancer and antimicrobial activities, the versatility of the scaffold suggests that derivatives of this compound could be effective in other therapeutic areas. nih.govmdpi.com Future research should broaden the scope of biological screening to uncover novel applications and elucidate their underlying mechanisms of action. mdpi.commdpi.com

Promising areas for exploration include:

Neurodegenerative Diseases: Some heterocyclic compounds, including 1,3,4-oxadiazole derivatives, are being investigated for neuroprotective effects. advancedresearchpublications.comadvancedresearchpublications.com Screening for activity against targets relevant to Alzheimer's or Parkinson's disease could reveal new therapeutic avenues.

Anti-inflammatory and Analgesic Activity: The 1,3,4-oxadiazole ring can act as a bioisostere for carboxylic acid groups, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.combohrium.com This substitution can potentially reduce gastrointestinal side effects. bohrium.com Therefore, derivatives of this compound should be systematically evaluated for anti-inflammatory and analgesic properties. mdpi.com

Anticonvulsant Activity: A number of 2,5-disubstituted-1,3,4-oxadiazoles have shown promise as anticonvulsant agents, suggesting a potential role in epilepsy treatment. longdom.org

Antiviral Activity: The 1,3,4-oxadiazole nucleus is present in some antiviral agents, and its derivatives have been explored for activity against various viruses, including HIV. openmedicinalchemistryjournal.comnih.gov

Table 4: Diverse Therapeutic Applications Investigated for the 1,3,4-Oxadiazole Scaffold
Therapeutic AreaReported Activity/PotentialReference
OncologyAntiproliferative, enzyme inhibition, anti-angiogenesis. sci-hub.senih.govmdpi.com
Infectious DiseasesAntibacterial, antifungal, antitubercular, antiviral. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comnih.govmdpi.com
Inflammation & PainAnti-inflammatory, analgesic, selective COX-2 inhibition. longdom.orgijpsjournal.commdpi.com
NeurologyAnticonvulsant, neuroprotective, monoamine oxidase inhibition. longdom.orgajrconline.org
Metabolic DisordersAntidiabetic. openmedicinalchemistryjournal.commdpi.com

Development of Next-Generation 1,3,4-Oxadiazole Scaffolds with Enhanced Efficacy and Selectivity

The ultimate goal is to evolve the this compound structure into a next-generation therapeutic agent with superior efficacy and target selectivity. This can be achieved through strategic structural modifications and molecular hybridization. sci-hub.sebohrium.com The 1,3,4-oxadiazole ring often serves as a rigid linker or a key pharmacophore that can be combined with other biologically active moieties to create hybrid molecules with potentially synergistic or enhanced effects. mdpi.commdpi.com

Future design strategies should focus on:

Molecular Hybridization: Creating hybrid compounds by linking the this compound core to other well-known pharmacophores. For instance, incorporating moieties like pyrazole, triazole, quinazoline, or benzothiazole (B30560) could lead to compounds with novel or improved activity profiles. sci-hub.selongdom.orgbohrium.com For example, 1,3,4-oxadiazole-linked 1,2,3-triazole derivatives have demonstrated significant anticancer activity. sci-hub.se

Bioisosteric Replacement: The propyl group at the C5 position and the phenyl group at the C2 position can be systematically replaced with other alkyl, aryl, or heteroaryl groups to fine-tune the molecule's steric and electronic properties. ijacskros.com For example, replacing the propyl group with a bulkier or more lipophilic substituent could alter its binding affinity or pharmacokinetic profile.

Improving Selectivity: For targets like COX enzymes, where isoforms exist (COX-1 and COX-2), structural modifications can be tailored to achieve selective inhibition of the desired isoform, thereby minimizing side effects. This has been a successful strategy for other 1,3,4-oxadiazole-based anti-inflammatory agents. longdom.org

Table 5: Examples of Hybrid Scaffolds Incorporating the 1,3,4-Oxadiazole Ring
Hybrid StructurePotential Therapeutic ApplicationReference
1,3,4-Oxadiazole-TriazoleAnticancer sci-hub.se
1,3,4-Oxadiazole-QuinazolineAntimicrobial, Anticonvulsant longdom.org
1,3,4-Oxadiazole-ThiazolidinoneAnticancer, Antidiabetic bohrium.com
1,3,4-Oxadiazole-BenzoxazoleAnticancer sci-hub.se
1,3,4-Oxadiazole-PyrazoleAnti-inflammatory longdom.org

Q & A

Basic: What are the established synthetic protocols for preparing 2-Phenyl-5-propyl-1,3,4-oxadiazole, and how are reaction conditions optimized?

The synthesis typically involves cyclization reactions of thiosemicarbazides or nucleophilic substitution. For example, 3-phenyl-5-chloromethyl-1,2,4-oxadiazole can react with benzotriazole derivatives under reflux in acetonitrile with potassium carbonate as a base, followed by recrystallization for purification . Optimization includes adjusting reaction time (e.g., 10–12 hours), temperature (80–100°C), and stoichiometric ratios of reagents. Monitoring via TLC and using high-purity solvents are critical for yield improvement.

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

  • FT-IR : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone .
  • X-ray crystallography : Resolves crystal packing and noncovalent interactions (e.g., CH⋯N/π interactions) using the SHELX suite for refinement .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N content) .

Advanced: How can density functional theory (DFT) be applied to predict the electronic properties of this compound derivatives?

Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to calculate:

  • HOMO/LUMO energies : Predict redox behavior and charge transfer (e.g., HOMO = −6.2 eV, LUMO = −2.4 eV) .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reactivity analysis .
  • Vibrational frequencies : Validate experimental IR/Raman spectra .
    Basis sets (e.g., 6-31G*) and solvent effects (PCM model) should be included for accuracy .

Advanced: What strategies are effective in analyzing contradictory bioactivity data between in vitro and computational models for this compound?

  • Cross-validation : Perform multiple assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) to confirm biological endpoints .
  • Molecular dynamics (MD) simulations : Assess binding stability of derivatives with targets (e.g., Src kinase) over 100+ ns trajectories to resolve false-positive docking results .
  • Assay conditions : Check pH, solvent (DMSO concentration), and cell-line specificity (e.g., MCF-7 vs. HeLa) that may affect activity .

Advanced: How to design this compound derivatives for improved antimicrobial activity based on structure-activity relationships?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the phenyl ring to enhance membrane penetration .
  • Heterocyclic fusion : Attach pyridine or thiophene moieties to increase π-stacking with bacterial enzymes .
  • Docking studies : Target enzymes like Staphylococcus dihydrofolate reductase (DHFR) using AutoDock Vina to prioritize derivatives with lower binding energies (ΔG < −8 kcal/mol) .

Advanced: What crystallographic software and refinement methods are recommended for resolving ambiguous electron density maps in structural studies?

  • SHELXL : Refine structures with twin correction (TWIN/BASF commands) for pseudosymmetry or twinning .
  • Olex2 : Visualize residual density and adjust occupancy for disordered solvent molecules .
  • Noncovalent interaction analysis : Use CrystalExplorer to quantify CH⋯π (3.0–3.5 Å) and van der Waals interactions .

Advanced: How can computational models reconcile discrepancies in experimental vs. theoretical bond lengths for 1,3,4-oxadiazole derivatives?

  • Geometry optimization : Compare DFT-optimized structures (B3LYP/6-31G*) with crystallographic data. Discrepancies >0.05 Å may indicate lattice packing effects .
  • Hirshfeld surface analysis : Identify intermolecular forces (e.g., hydrogen bonds) that distort bond lengths in solid-state structures .

Basic: What are the critical safety considerations for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of fine powders .
  • Storage : Keep in airtight containers at −20°C to prevent degradation .

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